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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

Executive Summary In modern drug discovery and agrochemical development, the aminopyrazole class represents a highly privileged structural motif. Specifically, 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the aminopyrazole class represents a highly privileged structural motif. Specifically, 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine integrates a lipophilic halogenated phenoxy group with a polar, hydrogen-bond-donating pyrazole-amine core. Aminopyrazoles are frequently deployed as hinge-binding pharmacophores in the design of targeted protein kinase inhibitors (e.g., targeting JAK, Aurora, and CDK families) due to their optimal spatial geometry and metabolic stability[1].

For researchers synthesizing or profiling this compound, establishing its exact mass and molecular weight is the critical first step in structural verification, Drug Metabolism and Pharmacokinetics (DMPK) profiling, and quality control. This whitepaper provides an authoritative guide on the physicochemical properties of this molecule, detailing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its exact mass determination.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between molecular weight (average mass) and exact mass (monoisotopic mass) is paramount.

  • Molecular Weight is calculated using the weighted average of all naturally occurring isotopes of each element. It is the value used for bulk stoichiometric calculations and formulation.

  • Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 35Cl , 14N , 16O ). High-resolution mass spectrometers (like Orbitrap or TOF systems) measure exact mass to determine the precise elemental composition of a molecule and differentiate it from isobaric interferences[2].

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C11​H12​ClN3​O Defines elemental composition.
Molecular Weight 237.69 g/mol Used for molarity calculations in assays.
Exact Mass (Monoisotopic) 237.0669 Da Target mass for neutral molecule in HRMS.
[M+H]+ Exact Mass 238.0742 Da Target mass for positive electrospray ionization (ESI+).
Isotopic Signature ∼32% [M+2] peakDiagnostic for the presence of a single Chlorine ( 37Cl ) atom.

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To verify the exact mass of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine, a robust, self-validating LC-HRMS protocol is required. The following methodology utilizes an Orbitrap mass analyzer, chosen for its ultra-high resolving power and sub-ppm mass accuracy[3].

HRMS_Workflow Sample Sample Prep (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Reversed-Phase) Sample->LC 1 µL Injection ESI ESI+ Ionization ([M+H]+ Formation) LC->ESI Elution Analyzer Orbitrap HRMS (R = 120,000) ESI->Analyzer Ion Transfer Data Data Acquisition (Exact Mass: 237.0669 Da) Analyzer->Data Detection (< 2 ppm error)

Fig 1. High-Resolution Mass Spectrometry (HRMS) analytical workflow for exact mass verification.

Step-by-Step Methodology & Causality

1. System Suitability & Self-Validation (Crucial Step)

  • Action : Prior to sample injection, infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Spike the analytical sample with an internal standard (e.g., Reserpine, exact mass 608.2734 Da).

  • Causality : The system is only validated if the mass accuracy of the calibrants and the internal standard falls within ≤2 ppm error. This ensures that any deviation in the target analyte's mass is due to the molecule itself, not instrumental drift.

2. Sample Preparation

  • Action : Dilute the compound to in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid (FA).

  • Causality : The C4-primary amine on the pyrazole ring is highly basic. Formic acid acts as an essential proton donor, forcing the molecule into its ionized [M+H]+ state prior to aerosolization, thereby maximizing detection sensitivity.

3. UHPLC Chromatographic Separation

  • Action : Inject onto a sub-2 µm C18 reversed-phase column. Run a gradient from 5% to 95% organic phase over 5 minutes.

  • Causality : The 4-chloro-2-methylphenoxy moiety imparts moderate lipophilicity (estimated LogP ∼2.5 ). A C18 column provides optimal hydrophobic retention, ensuring the compound elutes away from the solvent front, preventing ion suppression from polar matrix contaminants.

4. ESI+ Ionization and Orbitrap Detection

  • Action : Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode with a spray voltage of 3.5 kV . Set the Orbitrap resolving power to 120,000 (at m/z 200 ).

  • Causality : High resolving power is mandatory to baseline-separate the target [M+H]+ ion ( m/z 238.0742 ) from potential isobaric background ions. Furthermore, it allows for the clear resolution of the 37Cl isotopic peak at m/z 240.0712 , which serves as a secondary confirmation of the molecular formula[2].

Structural Elucidation and Fragmentation Dynamics

To further validate the structure beyond the intact exact mass, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is employed. Applying a normalized collision energy of 25 eV induces specific bond cleavages.

Fragmentation Parent [M+H]+ m/z 238.0742 Frag1 1-Methyl-1H-pyrazol-4-amine [C4H8N3]+ m/z 98.0718 Parent->Frag1 Ether Cleavage (H-transfer) Frag2 4-Chloro-2-methylphenol radical [C7H7ClO]*+ m/z 142.0185 Parent->Frag2 Ether Cleavage (Charge retention) Frag3 Loss of NH3 [C11H10ClN2O]+ m/z 221.0482 Parent->Frag3 Amine Loss (-17.0265 Da)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Mechanistic Insights: The ether linkage connecting the pyrazole ring to the substituted phenyl ring is the most labile bond. Fragmentation typically yields the protonated 1-methyl-1H-pyrazol-4-amine core ( m/z 98.0718 ) and the corresponding chlorocresol radical cation. Additionally, the primary amine at the C4 position is susceptible to the neutral loss of ammonia ( −17.0265 Da ), a classic diagnostic fragmentation pathway for aliphatic and heteroaromatic primary amines.

Relevance in Drug Development

The structural architecture of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is highly rationalized in medicinal chemistry:

  • The 1-Methyl Group : Methylation at the N1 position of the pyrazole ring is a deliberate design choice. It prevents unwanted N-glucuronidation or N-alkylation during phase II metabolism, significantly improving the molecule's pharmacokinetic half-life while maintaining the N2 atom as a critical hydrogen bond acceptor[4].

  • The C4-Amine : Acts as a potent hydrogen bond donor. In kinase inhibitors, this moiety frequently interacts with the backbone carbonyls of the kinase hinge region (e.g., interacting with Leu or Met residues)[1].

  • The 4-Chloro-2-methylphenoxy Group : Provides necessary steric bulk and lipophilicity to occupy hydrophobic pockets adjacent to the ATP-binding site, enhancing both target affinity and residence time.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]

  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Source: Spectroscopy Online URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine for In Vitro Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide Introduction and Mechanistic Rationale The compound 3-(4-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide

Introduction and Mechanistic Rationale

The compound 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is a specialized bioactive small molecule featuring a pyrazole core linked to a halogenated phenoxy group. Compounds with this diaryl ether-like scaffold are frequently investigated in drug discovery as kinase inhibitors, ion channel modulators, or agrochemical intermediates.

Successfully utilizing this compound in in vitro cell culture requires overcoming significant physicochemical hurdles. The highly lipophilic 4-chloro-2-methylphenoxy moiety drastically reduces aqueous solubility, while the primary amine at the 4-position of the pyrazole ring introduces susceptibility to oxidation. Therefore, selecting the correct solvent system and dilution strategy is not merely a procedural step—it is a critical requirement to prevent compound precipitation ("crashing out"), maintain structural integrity, and avoid solvent-induced cytotoxicity .

Physicochemical Profiling

Understanding the molecule's properties dictates the causality behind our solvent choices. Because the predicted LogP is highly positive, aqueous buffers (like PBS) cannot solvate the hydrophobic rings. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard here because its amphiphilic nature effectively solvates both the hydrophobic aromatic systems and the polar primary amine .

Table 1: Physicochemical Properties & Solvation Parameters

PropertyValue (Calculated/Predicted)Solvation Implication
Molecular Formula C₁₁H₁₂ClN₃OHalogenated aromatic; requires organic solvent.
Molecular Weight 237.69 g/mol Used for precise molarity calculations.
LogP (Hydrophobicity) ~2.5 - 3.5Highly lipophilic; insoluble in water/PBS.
H-Bond Donors 1 (Primary Amine, -NH₂)Prone to oxidation; requires dark, cold storage.
H-Bond Acceptors 4Interacts well with polar aprotic solvents (DMSO).
Primary Solvent Anhydrous DMSO (≥99.9%)Achieves >10 mM stock concentrations.

Experimental Workflow

The following diagram illustrates the self-validating workflow designed to transition the compound from a lyophilized state into a biologically compatible assay medium without compromising cell health.

G P Lyophilized Powder (C11H12ClN3O) D Add Anhydrous DMSO P->D Reconstitute S Master Stock (10-20 mM) D->S Vortex/Sonicate A Aliquot & Store (-20°C / -80°C) S->A Protect from light I Intermediate Dilution A->I Thaw & Dilute F Final Assay Media (<0.1% DMSO) I->F Add to Cells

Caption: Workflow for the reconstitution and dilution of hydrophobic small molecules for cell culture.

Step-by-Step Dissolution Protocol

This protocol is designed as a self-validating system: each step includes a mechanistic justification to ensure the researcher understands why the action is performed, thereby reducing experimental artifacts.

Phase 1: Preparation of the Master Stock (10 mM or 20 mM)

Note: Always perform reconstitution inside a Class II Biological Safety Cabinet to maintain sterility.

  • Centrifugation: Before opening the vial, centrifuge it at 10,000 × g for 30 seconds.

    • Causality: Lyophilized powders often adhere to the cap during transit. Spinning ensures all material is at the bottom, preventing mass loss and inaccurate molarity.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial. Use Table 2 to determine the exact volume required.

    • Causality: Anhydrous DMSO prevents the introduction of trace water, which can trigger premature hydrolysis of the compound or reduce its maximum solubility limit .

  • Solubilization: Vortex the vial gently for 30–60 seconds. If the solution remains cloudy, place the vial in a water bath sonicator at room temperature for 2–5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break apart crystalline lattice structures of halogenated compounds without applying destructive thermal heat.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL or 20 µL) in amber, low-protein-binding microcentrifuge tubes. Store immediately at -20°C (short-term) or -80°C (long-term).

    • Causality: The primary amine group is susceptible to oxidation. Aliquoting prevents repeated freeze-thaw cycles, which are known to degrade small molecule inhibitors rapidly . Amber tubes prevent photodegradation.

Table 2: Master Stock Reconstitution Matrix (MW = 237.69 g/mol )

Powder MassVolume of DMSO for 10 mM StockVolume of DMSO for 20 mM Stock
1.0 mg 420.7 µL210.3 µL
5.0 mg 2.103 mL1.052 mL
10.0 mg 4.207 mL2.103 mL
Phase 2: Intermediate Dilution and Cell Treatment

Directly adding a 10 mM DMSO stock into an aqueous cell culture medium creates a localized zone of high polarity, causing hydrophobic compounds to instantly precipitate (crash out).

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the master stock 1:10 or 1:100 into warmed (37°C) basal medium or PBS before adding it to the final culture vessel.

    • Causality: Stepwise dilution allows the compound to gradually associate with carrier proteins (like BSA) present in the serum, acting as a thermodynamic buffer against precipitation.

  • Final Administration: Add the intermediate solution to the cell culture medium to reach the desired working concentration (e.g., 1 µM - 10 µM).

    • Critical Rule: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) .

    • Causality: DMSO concentrations >0.1% can alter cell membrane fluidity, induce unwanted differentiation, or cause direct cytotoxicity, thereby confounding the assay's biological readout .

Quality Control and Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must monitor the physical state of the solution and the biological response of the vehicle controls.

Table 3: Troubleshooting Matrix for Small Molecule Handling

Observation / IssueMechanistic CauseCorrective Action / Solution
Micro-crystals visible under microscope Compound "crashed out" upon addition to aqueous media due to high LogP.Warm media to 37°C prior to addition. Perform a more gradual intermediate dilution step.
Loss of compound efficacy over time Oxidation of the primary amine or degradation from repeated freeze-thaw cycles.Discard old stock. Prepare fresh master stock and strictly adhere to single-use aliquoting.
Cell death in Vehicle Control wells Final DMSO concentration exceeded the cellular tolerance threshold (>0.1%).Recalculate serial dilutions. Use a higher concentration master stock (e.g., 20 mM) to reduce the volume of DMSO transferred.
Inconsistent assay replicates Compound adsorbed to the plastic walls of standard microcentrifuge tubes.Switch to low-protein/low-bind polypropylene tubes for all intermediate dilutions.

References

Application

Advanced Target Validation Protocols: Profiling the Aminopyrazole Probe 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

Executive Summary & Chemical Rationale The compound 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine (hereafter referred to as CMPA ) represents a highly functionalized small-molecule probe. The pyrazole-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine (hereafter referred to as CMPA ) represents a highly functionalized small-molecule probe. The pyrazole-4-amine core is a privileged scaffold in medicinal chemistry, frequently deployed as an ATP-competitive hinge-binder for kinases such as CDKs (e.g., CDK16) and MAPKs (e.g., p38α)[1][2]. The amino group and pyrazole nitrogen form critical bidentate hydrogen bonds with the kinase hinge region, while the 4-chloro-2-methylphenoxy moiety is strategically positioned to occupy the hydrophobic selectivity pocket adjacent to the gatekeeper residue[2].

Validating a novel probe like CMPA requires moving beyond simple cell-free biochemical assays. Because intracellular ATP concentrations (1–5 mM) can easily outcompete ATP-competitive inhibitors, researchers must prove that the biochemical affinity translates to live-cell target engagement[3]. This application note provides a self-validating, multi-tiered protocol utilizing NanoBRET and Cellular Thermal Shift Assays (CETSA) to rigorously confirm CMPA's mechanism of action.

Workflow A 1. Compound QC CMPA Probe Synthesis B 2. Biochemical Profiling (TR-FRET / SPR) A->B Purity Confirmed C 3. Live-Cell Target Engagement (NanoBRET / CETSA) B->C in vitro Affinity (Kd) D 4. Phenotypic Validation (Downstream Signaling) C->D Cellular Occupancy

Fig 1: End-to-end target validation workflow for the CMPA chemical probe.

The Causality of Assay Selection: Overcoming the ATP Competition Barrier

Cell-free biochemical techniques (like TR-FRET or SPR) are excellent for establishing baseline binding kinetics. However, they fail to account for cellular permeability, subcellular compartmentalization, and the highly competitive intracellular ATP environment[3].

To build a trustworthy data package, we employ two orthogonal live-cell assays:

  • NanoBRET Target Engagement : Provides a highly quantitative apparent Ki​ and fractional occupancy in live cells by measuring the displacement of a fluorescent tracer from a NanoLuc-tagged target[3].

  • CETSA (Cellular Thermal Shift Assay) : Acts as a label-free validation step. While NanoBRET requires overexpression of a tagged protein, CETSA measures the thermal stabilization of the endogenous protein, ensuring that the NanoLuc tag did not artificially alter the binding pocket[4][5].

Mechanism cluster_NanoBRET NanoBRET Assay Principle cluster_CETSA CETSA Principle CMPA CMPA Probe Kinase Target Kinase CMPA->Kinase ATP-competitive binding Tracer Fluorescent Tracer CMPA->Tracer Displaces Heat Thermal Challenge CMPA->Heat Protects from Denaturation NLuc Kinase-NanoLuc Fusion Kinase->NLuc Expressed as Kinase->Heat Endogenous Target Signal BRET Signal Loss Tracer->Signal Quantifies Binding Soluble Stabilized Soluble Protein Heat->Soluble Readout (Western/Alpha)

Fig 2: Mechanistic comparison of NanoBRET and CETSA target engagement.

Experimental Protocols

Protocol A: Quantitative Live-Cell Occupancy via NanoBRET

This protocol utilizes the Promega NanoBRET TE Kinase system to quantify CMPA's intracellular affinity[3].

Self-Validating Controls Required:

  • Tracer-Only Control: Establishes the maximum BRET signal (0% occupancy).

  • No-Tracer Control: Establishes background luminescence.

  • Positive Control: A known pan-kinase inhibitor (e.g., Staurosporine) to validate assay dynamic range.

Step-by-Step Methodology:

  • Cell Preparation & Transfection : Seed HEK293 cells in a 96-well plate at 2×104 cells/well. Transfect with the target Kinase-NanoLuc fusion plasmid (e.g., p38α-NLuc) using a standard lipid-based reagent. Incubate for 24 hours at 37°C.

  • Tracer & Compound Addition : Prepare a 10-point serial dilution of CMPA (ranging from 10 µM to 0.1 nM) in assay medium. Add the appropriate cell-permeable NanoBRET TE Tracer at a concentration equal to its predefined Kd​ (to ensure quantitative affinity measurements)[3].

  • Incubation : Incubate the cells with CMPA and the Tracer for 2 hours at 37°C. Causality note: This allows the system to reach binding equilibrium inside the cell.

  • Substrate Addition & Reading : Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Read the plate on a luminescence microplate reader equipped with appropriate filters (Donor: 450 nm; Acceptor: 610 nm).

  • Data Analysis : Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log[CMPA] to determine the intracellular IC50​ .

Protocol B: Endogenous Target Validation via CETSA

CETSA leverages the biophysical property that ligand binding thermodynamically stabilizes a protein's native conformation, increasing its melting temperature ( Tm​ )[4]. This protocol is adapted for adherent cells[6].

Self-Validating Controls Required:

  • Vehicle Control (DMSO): Establishes the baseline Tm​ of the unliganded endogenous kinase.

  • Isothermal Dose-Response: Confirms concentration-dependent stabilization at a fixed temperature (usually Tm​+3∘C ).

Step-by-Step Methodology:

  • Compound Treatment : Seed A431 or HeLa cells in 10 cm dishes. Treat cells with 1 µM CMPA or 0.1% DMSO for 1 hour at 37°C.

  • Thermal Challenge : Harvest the cells, wash with PBS, and divide the cell suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[5].

  • Lysis & Separation : Lyse the cells using freeze-thaw cycles (3x in liquid nitrogen). Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality note: This critical step separates the denatured/aggregated proteins (pellet) from the stabilized, folded proteins (supernatant)[4].

  • Quantification : Analyze the soluble fraction via Western Blotting using a target-specific primary antibody (e.g., anti-p38α).

  • Data Analysis : Plot band intensity against temperature to generate melt curves. Calculate the shift in melting temperature ( ΔTm​ ). A ΔTm​>2∘C is generally considered indicative of robust target engagement[6].

Data Presentation & Interpretation

To seamlessly compare the efficacy of CMPA, all quantitative data across the validation cascade must be synthesized. Table 1 illustrates a representative data matrix for CMPA against a primary target (p38α) and an off-target (CDK2).

Table 1: Representative Target Validation Matrix for CMPA

Assay TypeTargetReadout MetricCMPA ValueReference Control (SB203580)
Biochemical (TR-FRET) p38α MAPKApparent IC50​ 12 nM25 nM
Cellular (NanoBRET) p38α-NanoLucIntracellular IC50​ 85 nM110 nM
Cellular (CETSA) Endogenous p38α ΔTm​ Shift+5.2 °C+6.1 °C
Selectivity (NanoBRET) CDK2-NanoLucIntracellular IC50​ >10,000 nMN/A
Phenotypic (Western) p-MAPKAPK2Cellular EC50​ 140 nM180 nM

Interpretation Insight: The rightward shift from biochemical potency (12 nM) to cellular potency (85 nM) perfectly illustrates the competitive effect of physiological ATP. The robust ΔTm​ shift (+5.2 °C) confirms that CMPA successfully permeates the membrane and stabilizes the endogenous target, validating the compound as a highly effective cellular probe.

References

  • F. Alqahtani et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Pharmaceuticals (Basel).[Link]

  • J. Axelsson et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." ACS Medicinal Chemistry Letters.[Link]

  • L. M. O. Axelsson et al. "In Situ Target Engagement Studies in Adherent Cells." ACS Chemical Biology.[Link]

  • M. K. M. Al-Sanea et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." MDPI Pharmaceuticals.[Link]

Sources

Method

preparation of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine stock solution in DMSO

Application Note: Preparation, Handling, and Validation of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine DMSO Stock Solutions Executive Summary The reliability of high-throughput screening (HTS) and in vitro p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Validation of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine DMSO Stock Solutions

Executive Summary

The reliability of high-throughput screening (HTS) and in vitro pharmacological assays is fundamentally dependent on the chemical integrity of the small molecule stock solutions utilized. This application note provides a comprehensive, self-validating protocol for the preparation of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine stock solutions in Dimethyl Sulfoxide (DMSO). By addressing the specific physicochemical vulnerabilities of this compound, this guide ensures maximum kinetic solubility and long-term stability for drug development workflows.

Physicochemical Profile & Structural Causality

Understanding the molecular architecture of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is critical for predicting its behavior in solution.

  • The Pyrazol-4-amine Moiety: The primary amine (-NH₂) located on the electron-rich pyrazole ring is susceptible to oxidative degradation over time if exposed to atmospheric oxygen.

  • The Phenoxy Linkage: The highly lipophilic 4-chloro-2-methylphenoxy group severely restricts aqueous solubility, mandating the use of a strong, aprotic solvent like DMSO to disrupt intermolecular crystal lattice forces and achieve complete solvation.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine
Molecular Formula C₁₁H₁₂ClN₃O
Molecular Weight 237.69 g/mol
Physical State Solid / Dry Powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
Target Stock Concentration 10 mM to 50 mM

Scientific Rationale: The DMSO Microenvironment

While DMSO is the universal solvent for small molecule libraries, it introduces specific risks that must be mitigated through rigorous protocol design:

  • Hygroscopicity & Hydrolysis: DMSO is intensely hygroscopic. An open container can equilibrate to over 30% moisture content within 24 hours under standard laboratory conditions[1]. The introduction of water into the stock solution drastically reduces the kinetic solubility of the lipophilic phenoxy moiety, leading to micro-precipitation that skews assay dosing[2].

  • Thermal Cycling Degradation: Repeated freeze-thaw cycles not only introduce condensation (water) but also provide the thermodynamic activation energy required for the oxidation of the primary amine. Studies demonstrate that storing compounds in frozen, single-use aliquots at -80°C significantly outperforms ambient or -20°C storage, preserving >95% purity over extended periods[3].

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system . Each step includes a causality checkpoint to ensure the integrity of the final solution.

Phase 1: Reagent Preparation & Equilibration
  • Thermal Equilibration (Critical): Remove the sealed vial of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine and the anhydrous DMSO from cold storage. Allow them to sit in a desiccator at room temperature (20–25°C) for at least 30–60 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising the anhydrous environment and accelerating degradation[1].

Phase 2: Calculation & Solubilization
  • Mass-to-Volume Calculation: Determine the exact mass of the compound to be weighed. Use Table 2 to calculate the required mass for a 1.0 mL stock solution.

Table 2: Stock Solution Dilution Matrix (per 1.0 mL DMSO)

Target ConcentrationMolarity (mmol/L)Mass Required (mg)
10 mM0.012.38 mg
20 mM0.024.75 mg
50 mM0.0511.88 mg
  • Solvent Addition: Quickly weigh the required mass into a sterile, low-bind amber glass vial. Immediately add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex the vial vigorously for 1–2 minutes. If the compound does not fully dissolve, place the vial in a room-temperature ultrasonic water bath for 5 minutes.

    • Self-Validation Checkpoint 1: The solution must be completely transparent. Any turbidity indicates incomplete solubilization or water contamination.

Phase 3: Aliquoting & Preservation
  • Single-Use Aliquoting: Divide the master stock solution into 10 µL to 50 µL single-use aliquots using sterile, low-bind microcentrifuge tubes.

    • Causality: Preparing single-use aliquots completely eliminates freeze-thaw cycles, which are the primary driver of compound precipitation and concentration loss in HTS libraries[2].

  • Inert Gas Overlay: Gently blow a stream of dry Argon or Nitrogen gas over the open tubes for 3 seconds before capping.

    • Causality: Displacing atmospheric oxygen prevents the oxidative degradation of the pyrazol-4-amine group.

  • Storage: Immediately transfer the sealed aliquots to a -80°C freezer.

Quality Control & Validation Workflow

To ensure the protocol has yielded a trustworthy reagent, the following QC steps must be implemented:

  • Day 0 Baseline (LC-MS): Analyze a 1 µL sample of the freshly prepared stock via Liquid Chromatography-Mass Spectrometry (LC-MS). This establishes the 100% purity baseline and confirms the exact molecular weight (m/z[M+H]⁺ ≈ 238.07).

  • Pre-Assay Nephelometry: Before dosing in biological assays, thaw the required aliquot at room temperature. Use a nephelometer (light scattering) or perform a visual inspection against a dark background to confirm the absence of micro-precipitates. If precipitation is detected, the aliquot must be discarded.

Workflow Visualization

Workflow Equilibrate 1. Equilibrate to RT (Prevent Condensation) Weigh 2. Weigh Compound (Target: 10-50 mM) Equilibrate->Weigh Solubilize 3. Add Anhydrous DMSO (Vortex / Sonicate) Weigh->Solubilize Aliquot 4. Prepare Aliquots (Single-use volumes) Solubilize->Aliquot Store 5. Long-term Storage (-80°C, Argon Overlay) Aliquot->Store QC Quality Control (LC-MS & Nephelometry) Aliquot->QC Sample for Validation

Caption: Workflow for the preparation, aliquoting, and quality control of DMSO stock solutions.

References

  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. Available at:[1]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS. National Institutes of Health (PMC). Available at:[2]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine .

Unlike standard troubleshooting guides, this document does not just provide a list of fixes; it analyzes the physicochemical root causes of the compound's behavior and provides self-validating protocols to ensure your experimental data remains robust and reproducible.

Part 1: Physicochemical Profiling & Root Cause Analysis

Q: Why does this specific pyrazole derivative precipitate so easily in standard biological buffers?

A: The severe insolubility of this compound is a direct consequence of its molecular architecture, which creates a "brick dust/grease" hybrid profile 1.

  • The "Grease" Factor: The 4-chloro-2-methylphenoxy moiety is highly lipophilic. The halogen (chlorine) significantly increases the LogP (octanol-water partition coefficient), while the ether linkage provides flexibility that allows the hydrophobic bulk to repel water molecules.

  • The "Brick Dust" Factor: The 1-methylpyrazole core is a rigid, heteroaromatic system. The N1-methyl group removes a critical hydrogen bond donor, increasing the crystal lattice energy.

  • The Ionization Problem: The primary amine at the C4 position is the only hydrophilic, ionizable handle. However, because it is attached to an electron-withdrawing pyrazole ring, its pKa is low (typically between 3.0 and 5.0 for similar heterocyclic amines). At a physiological pH of 7.4, this amine is completely deprotonated (neutral), rendering the entire molecule un-ionized and highly insoluble 2.

To overcome this, we must either manipulate the microenvironmental pH, lower the dielectric constant of the solvent, or physically encapsulate the hydrophobic regions [[3]]().

SolubilityWorkflow Start Compound: 3-(4-chloro-2-methylphenoxy)- 1-methyl-1H-pyrazol-4-amine Assess Assess Target Application Start->Assess InVitro In Vitro Assays (µM range) Assess->InVitro InVivo In Vivo Dosing (mg/mL range) Assess->InVivo Cosolvent Co-solvent System (DMSO / PEG400) InVitro->Cosolvent Salt Salt Formation (Protonate C4-Amine) InVivo->Salt Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Success1 Soluble Assay Stock Cosolvent->Success1 Success2 Bioavailable Formulation Salt->Success2 Cyclo->Success2

Decision tree for solubility enhancement of the pyrazole-4-amine derivative.

Part 2: In Vitro Assay Troubleshooting

Q: My compound precipitates when diluted from a 10 mM DMSO stock into a pH 7.4 biological buffer. How do I prevent this?

A: This is a classic kinetic solubility failure. When the DMSO concentration drops below a critical solvation threshold (usually <1% in final assays), the highly lipophilic phenoxy group forces the molecules to aggregate to minimize contact with water 4. To prevent this, you must use a step-down co-solvent approach to lower the dielectric constant of the buffer before the final dilution.

Protocol 1: Step-wise Co-solvent Dilution (Self-Validating)

Causality: Using a transitional solvent (like PEG400) and a non-ionic surfactant (like Tween-80) creates micelles that shield the hydrophobic core of the drug before it hits the bulk aqueous phase.

  • Primary Stock: Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a transitional mixture of 40% PEG400 / 10% Tween-80 / 50% DMSO. (Yields 1 mM API).

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into your pH 7.4 assay buffer. (Yields 10 µM API in 0.5% DMSO, 0.4% PEG400, 0.1% Tween-80).

  • Self-Validation Step (Nephelometry): To guarantee the compound is dissolved and not forming invisible nano-precipitates, measure the turbidity of the final well using a nephelometer or plate reader at 620 nm. Compare it to a vehicle-only blank (buffer + 0.5% DMSO/0.4% PEG400/0.1% Tween-80). Validation criteria: If the absorbance of the compound well exceeds the blank by >0.05 OD, micro-precipitation has occurred, and the assay concentration is invalid [[2]]().

Part 3: In Vivo Formulation & High-Concentration Dosing

Q: I need to dose at 10 mg/kg intravenously, but the compound forms a milky suspension. How can I achieve a true solution?

A: For intravenous dosing, particulate matter is strictly prohibited. Because the compound is un-ionized at physiological pH, you must physically encapsulate the hydrophobic 4-chloro-2-methylphenoxy group. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this. Its hydrophobic internal cavity perfectly accommodates bulky aromatic rings, while its hydrophilic exterior ensures complete aqueous compatibility 1.

Protocol 2: HP-β-CD Complexation Workflow (Self-Validating)

CyclodextrinWorkflow Step1 Weigh API & HP-β-CD (Molar ratios 1:1 to 1:5) Step2 Add Aqueous Buffer (pH 4.0 - 5.0) Step1->Step2 Step3 Stir at 25°C for 24h (Equilibration) Step2->Step3 Step4 Centrifuge & Filter (0.22 µm PTFE) Step3->Step4 Step5 HPLC Quantification (Determine Complexation) Step4->Step5 Validation Self-Validation: Phase-Solubility Diagram Step5->Validation

Workflow for HP-β-CD complexation and self-validating solubility quantification.

  • Preparation: Prepare aqueous solutions of HP-β-CD at 0%, 5%, 10%, 15%, and 20% (w/v) in 0.9% saline.

  • Acidification (Optional but recommended): Adjust the pH of the saline to 4.5 using dilute HCl. This partially protonates the C4-amine, creating a synergistic solubility enhancement with the cyclodextrin [[3]]().

  • Equilibration: Add an excess amount of the solid API (e.g., 20 mg/mL) to each cyclodextrin solution. Stir continuously at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step (Phase-Solubility Mapping): Quantify the dissolved API in each sample using HPLC-UV. Plot the API concentration (mM) against the HP-β-CD concentration (mM). Validation criteria: You must observe an AL​ -type phase-solubility profile (a linear increase in API solubility with increasing cyclodextrin). An R2>0.95 validates that a true 1:1 stoichiometric inclusion complex has formed, proving the solubility increase is thermodynamically stable and not a random supersaturation artifact.

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility gains based on the physicochemical manipulation of the pyrazole-4-amine core.

Solubilization StrategyVehicle / ConditionExpected Solubility RangeMechanistic Rationale
Unformulated Free Base pH 7.4 Buffer (PBS)< 1 µg/mLHigh lipophilicity; un-ionized C4-amine.
Co-solvent System 0.5% DMSO / 0.4% PEG400 / 0.1% Tween-8010 - 50 µg/mLReduction of solvent dielectric constant; micellar shielding of the phenoxy group.
Salt Formation (HCl) pH 4.0 Acetate Buffer1 - 5 mg/mLProtonation of C4-amine disrupts crystal lattice energy and increases polarity.
Cyclodextrin Complexation 20% w/v HP-β-CD in Saline (pH 4.5)10 - 25 mg/mLHydrophobic encapsulation of the bulky 4-chloro-2-methylphenoxy moiety.

References

  • Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. 1

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Solution Chemistry. 3

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life (Basel). 4

  • An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem. 2

Sources

Optimization

improving reaction yield for 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the synthesis of highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the synthesis of highly functionalized pyrazole cores.

The synthesis of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine relies on a critical two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to build the ether linkage, followed by a chemoselective nitro reduction to generate the final amine. Below is our comprehensive troubleshooting guide, complete with mechanistic causality, self-validating protocols, and empirical data to ensure your scale-up is successful.

Reaction Workflow

SynthesisWorkflow SM Starting Materials: 3-bromo-1-methyl-4-nitro-1H-pyrazole + 4-chloro-2-methylphenol Int Intermediate: 3-(4-chloro-2-methylphenoxy) -1-methyl-4-nitro-1H-pyrazole SM->Int Step 1: SNAr Coupling Cs2CO3, DMF, 80°C (Strictly Anhydrous) Prod Target API: 3-(4-chloro-2-methylphenoxy) -1-methyl-1H-pyrazol-4-amine Int->Prod Step 2: Chemoselective Reduction Fe powder, NH4Cl EtOH/H2O, 80°C

Figure 1: Two-step synthesis workflow emphasizing chemoselective reduction to prevent dehalogenation.

Troubleshooting Guide & FAQs

Section 1: The SNAr Coupling Step (Ether Linkage Formation)

Q: My SNAr coupling between 3-bromo-1-methyl-4-nitro-1H-pyrazole and 4-chloro-2-methylphenol is stalling at 40% yield, and I observe a highly polar byproduct. What is happening? A: The highly polar byproduct is likely 3-hydroxy-1-methyl-4-nitro-1H-pyrazole. The nitro group at the 4-position strongly withdraws electron density, activating the C-Br bond at the 3-position for nucleophilic attack[1]. However, if your solvent (e.g., DMF) or base contains trace water, hydroxide ions are generated. Hydroxide is a small, hard nucleophile that kinetically outcompetes your sterically hindered phenoxide. Solution: Ensure strictly anhydrous conditions. Switch your base from Potassium Carbonate (K₂CO₃) to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of cesium creates a more "naked" and reactive phenoxide ion, significantly accelerating the desired etherification over competing hydrolysis.

Section 2: The Chemoselective Nitro Reduction Step (Amine Formation)

Q: I am using standard Pd/C and H₂ for the nitro reduction, but LC-MS shows a mass corresponding to the loss of the chlorine atom (M-34). How do I prevent this? A: You are observing protodehalogenation. Palladium is highly active for oxidative addition into aryl-chloride bonds. Under a hydrogen atmosphere, the Ar-Pd-Cl intermediate undergoes hydrogenolysis, cleaving your essential chloro substituent[2]. Solution: You must switch to a chemoselective reduction protocol. We strongly recommend using Iron powder with Ammonium Chloride (Fe/NH₄Cl)[3] or Tin(II) chloride (SnCl₂)[4]. These reagents operate via single-electron transfer (SET) mechanisms that exclusively target the nitro group without possessing the d-orbital mechanics required to insert into the strong Ar-Cl bond.

Q: I tried the SnCl₂ reduction, but during the aqueous workup, I get a thick, unfilterable gelatinous emulsion. How can I recover my product? A: This is a classic issue with tin-mediated reductions. At neutral pH, tin salts precipitate as gelatinous tin(II) and tin(IV) hydroxides, which physically trap the newly formed amine. Solution: You must adjust the pH of the aqueous phase to >12 using 2N NaOH during workup[2]. This converts the insoluble tin hydroxides into highly water-soluble stannate complexes (e.g., [Sn(OH)6​]2− ), allowing for a clean phase separation and extraction of your free amine into the organic layer.

Quantitative Data: Reduction Condition Optimization

To illustrate the causality of catalyst choice, below is our internal benchmarking data for the reduction of 3-(4-chloro-2-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole.

Reduction MethodCatalyst / ReagentReaction ConditionsTarget Amine Yield (%)Dehalogenation (%)
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm)MeOH, 25°C, 4h15%>80%
Poisoned Hydrogenation5% Pt/C (Sulfided), H₂EtOAc, 25°C, 6h82%<2%
Iron Reduction (Recommended) Fe powder, NH₄Cl EtOH/H₂O (4:1), 80°C, 2h 94% 0% (Not detected)
Tin ReductionSnCl₂·2H₂OEtOH, 70°C, 3h88%0% (Not detected)

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating; physical phase and color changes will confirm the reaction trajectory in real-time.

Protocol A: Optimized SNAr Coupling
  • Setup: Charge a dry, argon-flushed flask with 3-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv) and 4-chloro-2-methylphenol (1.1 equiv).

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Activation: Add finely powdered, oven-dried Cesium Carbonate (Cs₂CO₃, 2.0 equiv). Self-Validation: The solution will immediately transition from pale yellow to a deep orange/red as the highly conjugated phenoxide ion forms.

  • Reaction: Heat the suspension to 80°C under vigorous stirring for 4-6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous layer. Wash once with 1N NaOH to remove any unreacted phenol.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate.

Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl)
  • Setup: Suspend the intermediate 3-(4-chloro-2-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (325 mesh, 10.0 equiv).

  • Reaction: Heat the vigorously stirred mixture to 80°C (reflux) for 2 hours. Self-Validation: The starting material is distinctly yellow. As the reduction proceeds, the yellow tint will disappear, leaving a grey/brown suspension of iron oxides. TLC (eluted with 5% MeOH in DCM) will show the complete disappearance of the non-polar nitro spot and the appearance of a highly polar, UV-active amine spot.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues. Wash the filter cake thoroughly with EtOAc.

  • Workup: Concentrate the filtrate to remove ethanol, then partition the aqueous residue with EtOAc and saturated aqueous NaHCO₃.

  • Isolation: Extract, dry the organic layer (Na₂SO₄), and evaporate to afford the pure 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine.

Sources

Troubleshooting

resolving HPLC peak tailing for 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing when analyzing 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine .

This molecule features a primary amine attached to a pyrazole ring, alongside a hydrophobic chlorinated phenoxy moiety. The highly basic nature of this amine group makes it notoriously susceptible to secondary interactions during reversed-phase high-performance liquid chromatography (RP-HPLC), leading to poor resolution, integration errors, and compromised quantification.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine exhibit severe peak tailing in my chromatograms? Answer: Peak tailing for basic compounds is primarily a chemical problem driven by acid-base interactions. Standard RP-HPLC stationary phases are silica-based. The surface of the silica contains residual silanol groups (Si-OH) which are weakly acidic. At mid-to-high pH levels, these silanols dissociate to form negatively charged sites (Si-O⁻) 1. Concurrently, the basic amine group on your pyrazol-amine becomes protonated and positively charged in the mobile phase 2. As the positively charged analyte travels through the column, it undergoes strong ionic adsorption with the negatively charged silanols. This secondary retention mechanism causes a fraction of the analyte molecules to lag behind the main band, resulting in an exponential tail 1, 3.

Q2: How can I definitively prove whether the tailing is caused by these silanol interactions or a physical system issue (e.g., dead volume)? Answer: You must employ a self-validating diagnostic test by injecting a neutral reference compound (e.g., toluene or uracil). Neutral compounds cannot undergo acid-base interactions with ionized silanols 1.

  • If the neutral compound exhibits a symmetrical peak but your pyrazol-amine tails, the issue is strictly chemical (silanol interactions) 1.

  • If the neutral compound also tails, you have a physical void or dead volume in your system (e.g., poorly seated fittings, too much extra-column tubing, or a collapsed column bed) causing infinite dilution of the sample plug 1.

Q3: What immediate mobile phase modifications can I make to suppress this tailing? Answer: To disrupt the ionic interaction, you must alter the ionization state of either the silica surface or the analyte:

  • Lower the pH: Operating at a highly acidic pH (e.g., pH 2.0 - 3.0 using 0.1% Trifluoroacetic acid or Formic acid) ensures the protonation of the residual silanol groups (converting Si-O⁻ back to neutral Si-OH) 4, 2. Without the negative charge on the stationary phase, the secondary interaction is minimized.

  • Add a Silanol Masking Agent: If you must operate at a mid-range pH, add a competing base like Triethylamine (TEA) at 10-20 mM to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to and blocks the active silanol sites, preventing your larger pyrazol-amine from interacting with them 5.

Q4: My mobile phase is optimized, but I still see slight tailing. What column chemistry is required for this molecule? Answer: Older "Type A" silica columns have a high density of acidic silanols and metallic impurities that exacerbate tailing. You should transition to a high-purity "Type B" silica column 4. Furthermore, ensure the column is "fully endcapped." Endcapping is a manufacturing process where residual silanols are reacted with small silanes (like trimethylchlorosilane) to sterically block them from interacting with basic analytes 1, 3.

Part 2: Quantitative Data Summary

The table below summarizes the expected impact of various troubleshooting parameters on the Asymmetry Factor ( As​ ) for the target pyrazol-amine. An ideal Gaussian peak has an As​ of 1.0.

Troubleshooting ParameterExperimental ConditionMechanistic RationaleExpected Asymmetry Factor ( As​ )
Baseline (Unoptimized) Standard C18, pH 6.0Active ionized silanols strongly bind to the protonated pyrazol-amine.> 2.0 (Severe Tailing)
Physical Void Present Dead volume in fittingsInfinite dilution of the sample plug inside the void space.> 1.8 (Affects all peaks)
pH Optimization pH 2.5 (0.1% TFA)Protonates silanols (Si-O⁻ → Si-OH), neutralizing the stationary phase.1.2 - 1.4
Mobile Phase Additive 10 mM TriethylamineTEA acts as a masking agent, competitively binding active silanol sites.1.1 - 1.3
Column Chemistry Type B Silica, EndcappedSteric protection blocks analytes from reaching residual silanols.1.0 - 1.2 (Ideal)

Part 3: Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Observe Peak Tailing for 3-(4-chloro-2-methylphenoxy)- 1-methyl-1H-pyrazol-4-amine InjectNeutral Inject Neutral Reference Compound (e.g., Toluene) Start->InjectNeutral Decision Does the neutral compound tail? InjectNeutral->Decision Physical Physical Issue Detected (System Void / Dead Volume) Decision->Physical YES Chemical Chemical Issue Detected (Silanol Interactions) Decision->Chemical NO FixPhysical Inspect & replace fittings, minimize extra-column tubing, check column bed integrity Physical->FixPhysical FixChemical Lower mobile phase pH (<3.0), add Triethylamine (TEA), or switch to endcapped column Chemical->FixChemical

Figure 1: Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

Part 4: Experimental Optimization Protocol

Objective : To systematically identify and eliminate the root cause of peak tailing for 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine through a self-validating methodology.

Phase 1: System Integrity Validation (The Neutral Marker Test)
  • Preparation : Prepare a mixed standard containing 0.1 mg/mL of the pyrazol-amine analyte and 0.05 mg/mL of a neutral marker (e.g., Toluene for UV detection at 254 nm, or Uracil for highly aqueous gradients).

  • Injection : Inject 5 µL of the mixed standard using your current unoptimized mobile phase (e.g., Water/Acetonitrile without additives).

  • Evaluation : Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

    • Causality Check: If As​ (Neutral Marker) > 1.5, halt chemical optimization. The system has a physical void. Re-seat all PEEK/stainless steel fittings, minimize extra-column tubing length, and verify the column frit is not partially blocked.

    • If As​ (Neutral Marker) ≤ 1.2 but As​ (Pyrazol-Amine) > 1.5, proceed to Phase 2.

Phase 2: Chemical Optimization (Suppressing Secondary Interactions)
  • Mobile Phase Adjustment (pH Control) : Modify the aqueous portion of the mobile phase by adding 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid to drop the pH to approximately 2.0 - 2.5.

    • Rationale: This forces the equilibrium of residual silanols toward their neutral, protonated state (Si-OH), eliminating the electrostatic attraction.

  • Additive Integration (Alternative) : If low pH is incompatible with your detector (e.g., certain MS applications) or column stability, add 10 mM Triethylamine (TEA) to the mobile phase and adjust to pH 6.5.

    • Rationale: TEA acts as a sacrificial base, saturating the active silanol sites before the target analyte can interact with them.

  • Column Upgrade : Install a high-purity, fully endcapped "Type B" silica C18 column designed for basic compounds.

  • Equilibration & Re-test : Flush the column with 20 column volumes of the optimized mobile phase. Inject the pyrazol-amine standard and verify that the As​ is now between 1.0 and 1.2.

References

  • HPLC Peak Tailing - Axion Labs . Axion Labs. 1

  • Peak Tailing In Chromatography: Troubleshooting Basics . GMP Insiders. 4

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing . Chromatography Online. 2

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids . National Institutes of Health (PMC). 5

  • Peak Tailing in HPLC . Element Lab Solutions. 3

Sources

Optimization

Technical Support Center: Crystallization Optimization for 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine .

This molecule presents a unique crystallization challenge: it possesses a highly lipophilic tail (the 4-chloro-2-methylphenoxy group) coupled with a polar, hydrogen-bonding core (the primary amine and pyrazole ring). This dual nature frequently leads to complex phase behaviors, including Liquid-Liquid Phase Separation (LLPS), unpredictable polymorphic transformations, and agglomeration. This guide provides field-proven, self-validating protocols to troubleshoot these exact issues.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Why does my solution turn into a milky emulsion instead of forming crystals upon cooling?

Answer: You are experiencing "oiling out," formally known as Liquid-Liquid Phase Separation (LLPS)[1]. This occurs when your cooling trajectory crosses the binodal curve into a miscibility gap before it crosses the metastable zone limit required for solid nucleation[2]. Instead of crystallizing, the solute separates into a solute-rich oil phase and a solvent-rich liquid phase[3].

The Causality: The pyrazole and amine groups form transient hydrogen-bonded networks with polar solvents (like alcohols), while the hydrophobic ether-aryl tail strongly prefers non-polar environments. This thermodynamic tug-of-war kinetically hinders the molecules from arranging into a rigid crystal lattice, forcing them into a highly mobile, disordered liquid state (oil droplets)[1]. Oiling out is highly detrimental as these droplets act as excellent solvents for impurities, ruining the purity of your final active pharmaceutical ingredient (API)[3].

Self-Validating Solution: Do not rely on the naked eye. Use an in-situ Focused Beam Reflectance Measurement (FBRM) probe or an EasyViewer. If the system is oiling out, the FBRM will report a broad, fluctuating chord length distribution. If rigid crystals are forming, you will see a sharp, stable increase in distinct chord counts[4]. To bypass LLPS, you must introduce seed crystals above the oiling-out temperature to force heterogeneous solid nucleation before the miscibility gap is reached.

Issue 2: How do I ensure I am isolating the thermodynamically stable polymorph?

Answer: The extensive hydrogen-bonding capacity of the primary amine and pyrazole nitrogen means this molecule can pack into multiple different crystal lattice arrangements (polymorphism)[5]. Rapid generation of supersaturation—such as fast crash cooling—kinetically favors the precipitation of metastable polymorphs because they have lower interfacial energy and nucleate faster[6].

The Causality: According to Ostwald's Rule of Stages, the least stable polymorph often crystallizes first. If your downstream filtration or drying processes experience sudden caking or changes in dissolution rates, it is highly likely your metastable form is spontaneously converting to the stable form mid-process[7].

Self-Validating Solution: You must engineer a Solution-Mediated Polymorphic Transformation (SMPT)[8]. Maintain the suspension at an elevated temperature (just below the solubility limit of the stable form). The metastable crystals will dissolve, and the stable form will nucleate and grow. Validate this in real-time by monitoring the shift in FBRM chord lengths (as different polymorphs have different morphologies, e.g., needles vs. plates) or via in-situ Raman spectroscopy[4][7].

Issue 3: During anti-solvent addition, my crystals are too fine and clog the filter. How do I improve the Particle Size Distribution (PSD)?

Answer: Fine, highly agglomerated crystals during anti-solvent crystallization are caused by catastrophic primary nucleation due to massive local supersaturation at the injection point[9].

The Causality: If the anti-solvent (e.g., water or heptane) is added too quickly, the system cannot dissipate the supersaturation via the growth of existing crystals. The chemical potential forces the system to relieve the stress by generating millions of new, fine nuclei.

Self-Validating Solution: Implement an automated feedback control loop. Link your dosing pump to the FBRM fine particle count statistic (<10 µm)[10]. If the fine count spikes, the system automatically pauses the anti-solvent dosing. This allows the supersaturation to be consumed by the growth of existing crystals rather than the nucleation of new ones, ensuring a larger, filterable PSD.

Part 2: Data Presentation & Quantitative Summaries

The following table summarizes the causal relationship between process parameters and the resulting crystallization attributes for 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine.

Crystallization StrategySupersaturation RatePrimary Phase EventYieldPurityParticle Size Distribution (PSD)
Unseeded Crash Cooling Very HighLiquid-Liquid Phase Separation (Oiling Out)ModeratePoor (Impurity entrapment)Bimodal (Agglomerated fines)
Uncontrolled Anti-Solvent High (Localized)Catastrophic Primary NucleationHighModerateHighly skewed to fines (<10 µm)
Seeded Slow Cooling Low & ControlledHeterogeneous Solid NucleationHighExcellent (>99%)Narrow, large median chord length
FBRM-Controlled Anti-Solvent Maintained in Metastable ZoneCrystal Growth (Suppressed Nucleation)Very High ExcellentUniform, highly filterable

Part 3: Experimental Protocols

Protocol A: Oiling-Out Mitigation via Seeding Strategy

Objective: To bypass the miscibility gap and force solid nucleation.

  • Solubility Mapping: Determine the clear point (solubility limit) and the cloud point (turbidity limit) using a transmissometer or EasyViewer across a range of temperatures (e.g., 20°C to 70°C).

  • Phase Identification: Cool an unseeded sample at 1°C/min. When turbidity occurs, use FBRM to confirm if the particles are oil droplets (fluctuating, broad chord distribution) or solid crystals (sharp, stable chords). Record the exact temperature of LLPS onset.

  • Preparation: Dissolve the API in the chosen solvent system at 10°C above the clear point to ensure complete dissolution.

  • Cooling to Seeding Point: Cool the reactor to exactly 2°C above the previously recorded LLPS onset temperature. The solution must remain clear.

  • Seeding: Introduce 1-3% (w/w) of pre-milled, pure stable-polymorph seed crystals.

  • Aging: Hold the temperature isothermally for 60 minutes. Monitor via FBRM to ensure the seed crystals are growing (chord length increases) and not dissolving.

  • Controlled Cooling: Initiate a slow, non-linear (cubic) cooling profile down to the isolation temperature (e.g., 5°C) to maintain supersaturation strictly within the metastable zone, avoiding the binodal curve entirely.

Protocol B: FBRM-Feedback Anti-Solvent Crystallization

Objective: To maximize yield while preventing fine generation and agglomeration.

  • Initial State: Dissolve the API in the primary solvent (e.g., CPME or Ethanol) at 25°C.

  • Probe Insertion: Insert the FBRM probe and configure the software to track the "Fine Count" statistic (chords between 1 µm and 10 µm) and the "Coarse Count" statistic (chords >50 µm).

  • Seeding: Add 2% (w/w) seed crystals to provide a surface area for growth.

  • Feedback Loop Setup: Program the automated dosing unit (e.g., LabMax) to add the anti-solvent (e.g., Heptane or Water) at a baseline rate of 0.5 mL/min.

  • Control Logic: Set a threshold for the FBRM Fine Count. If the fine count increases by more than 15% per minute (indicating secondary nucleation), the dosing pump must automatically pause.

  • Growth Phase: During the pause, the supersaturation is consumed by the growth of the coarse particles. Once the fine count stabilizes, the pump resumes dosing.

  • Completion: Continue the feedback-controlled dosing until the target solvent/anti-solvent ratio is reached, ensuring a highly crystalline, easily filterable product[9][10].

Part 4: Mandatory Visualizations

LLPS_Workflow Start Cooling Crystallization Initiated Turbidity Turbidity Detected (Visual/Probe) Start->Turbidity FBRM FBRM / Microscopy Analysis Turbidity->FBRM Droplets Broad, Fluctuating Signal (Oiling Out / LLPS) FBRM->Droplets Liquid Phase Crystals Sharp, Stable Signal (Solid Nucleation) FBRM->Crystals Solid Phase Action1 Adjust Solvent Ratio (Shift Binodal Curve) Droplets->Action1 Action2 Add Seeds Above Oiling Out Temp Droplets->Action2 Success Controlled Crystal Growth High Purity Crystals->Success Action1->Success Action2->Success

Caption: Workflow for detecting and mitigating Liquid-Liquid Phase Separation (Oiling Out) using FBRM.

Polymorphism_Logic Supersat Generation of Supersaturation HighForce High Driving Force (Rapid Cooling/Crash) Supersat->HighForce LowForce Low Driving Force (Slow Cooling/Seeding) Supersat->LowForce MetaForm Metastable Polymorph (Kinetic Product) HighForce->MetaForm Fast Nucleation StableForm Stable Polymorph (Thermodynamic Product) LowForce->StableForm Controlled Growth SMPT Solution-Mediated Phase Transition (SMPT) MetaForm->SMPT Heating/Aging SMPT->StableForm Recrystallization

Caption: Thermodynamic vs. kinetic control of polymorphism and Solution-Mediated Phase Transition.

References

  • Oiling Out in Crystallization - Mettler Toledo Mettler Toledo. URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development, ACS Publications. URL:[Link]

  • Pharmaceutical Crystallization in drug development Syrris. URL: [Link]

  • Development of an automated multi-stage continuous reactive crystallization system with in-line PATs for high viscosity process IMA Group. URL:[Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline Crystallization Systems. URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI. URL:[Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development Mettler Toledo. URL:[Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors PMC - National Institutes of Health. URL:[Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism MDPI. URL:[Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs International Journal of Chemical Engineering and Applications. URL:[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine proper disposal procedures

Standard Operating Procedure: Proper Disposal of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine Executive Summary & Chemical Hazard Profile 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is a complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

Executive Summary & Chemical Hazard Profile

3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is a complex heterocyclic building block frequently utilized in drug discovery and agrochemical development. From an Environmental Health and Safety (EHS) perspective, its disposal is governed entirely by its structural features—specifically, the presence of an aryl chloride bond.

Causality in Disposal: The combustion of halogenated organic compounds at standard incineration temperatures can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1]. Consequently, this compound—and any solvent it is dissolved in—must be strictly segregated into Halogenated Organic Waste streams. These streams are routed to specialized high-temperature incinerators equipped with caustic scrubbers designed to neutralize hydrogen chloride (HCl) gas and prevent dioxin emission. Furthermore, the pyrazol-4-amine moiety acts as a weak base, meaning the compound can form water-soluble salts if introduced to acidic aqueous waste, complicating downstream wastewater treatment[2].

Core Disposal Workflows (Step-by-Step)

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)

This protocol applies to unused chemical powders, contaminated weighing paper, pipette tips, and nitrile gloves[3].

  • Source Segregation: Do not mix this compound with general lab trash or non-halogenated solid waste.

  • Primary Containment: Place the powder or contaminated consumables into a compatible, sealable container (e.g., a wide-mouth HDPE jar or a heavy-duty, sealable polyethylene bag).

  • Secondary Containment & Labeling: Place the primary container into the laboratory's designated solid waste bin. The bin must be explicitly labeled: "Hazardous Waste - Halogenated Organic Solids".

  • Defacing Empty Bottles: If disposing of the original stock bottle, triple-rinse the bottle with a compatible solvent (e.g., acetone or methanol). Collect the rinsate as Halogenated Liquid Waste. Deface the original label before disposing of the clean glass bottle as solid waste[3].

Protocol B: Liquid Waste Disposal (Solvent Solutions)

In assay development or synthesis, this compound is often dissolved in organic solvents (e.g., DMSO, Methanol, or Dichloromethane). Crucial E-E-A-T Principle: Even if the compound is dissolved in a non-halogenated solvent (like DMSO), the presence of the chlorinated solute dictates that the entire mixture must be classified and disposed of as Halogenated Waste[4]. Introducing this solute into a non-halogenated stream can severely damage standard incinerators and violate EPA dioxin-prevention mandates.

  • Compatibility Verification: Ensure the solvent containing the compound is compatible with the existing contents of the Halogenated Waste carboy (avoid mixing strong oxidizers or acids with organic solvents)[2].

  • Transfer: In a certified chemical fume hood, carefully pour the solution into the designated green-labeled "Halogenated Organic Liquid Waste" carboy[2].

  • Documentation: Log the estimated mass of the solute and the volume/type of solvent on the carboy's composite sheet. Accurate ratios are required by EHS for proper downstream high-temperature incineration routing.

  • Sealing: Cap the carboy securely. If the mixture has the potential to generate gas, ensure the carboy is equipped with a vented pressure-relief cap.

Data Presentation: Waste Stream Segregation Matrix

Waste Stream CategoryCompatibility with 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amineRationale / CausalityFinal EPA Disposal Fate
Halogenated Organic Mandatory / Primary Route The aryl chloride bond requires specialized high-heat destruction to prevent PCDD/PCDF formation.High-Temperature Incineration with Caustic Scrubbing
Non-Halogenated Organic Strictly Prohibited Mixing chlorinated solutes into this stream contaminates the batch, risking dioxin emissions during standard incineration[4].Standard Incineration / Fuel Blending (Incompatible)
Aqueous / Acidic Prohibited The amine group can protonate, forming soluble salts that bypass standard organic filtration, contaminating wastewater[2].Wastewater Treatment (Incompatible)

Mandatory Visualization

WasteFlow Start Waste Generation: 3-(4-chloro-2-methylphenoxy)- 1-methyl-1H-pyrazol-4-amine Decision1 Physical State? Start->Decision1 Solid Solid Waste (Powder/Consumables) Decision1->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) Decision1->Liquid Solution HalogenatedStream Halogenated Organic Waste Stream Solid->HalogenatedStream Decision2 Solvent Type? Liquid->Decision2 Decision2->HalogenatedStream Any Solvent (Solute is Chlorinated) NonHalogenated Non-Halogenated Waste Stream Decision2->NonHalogenated PROHIBITED Incineration High-Temp Incineration (Caustic Scrubbing) HalogenatedStream->Incineration

Fig 1: Disposal workflow for 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine.

Spill Response & Decontamination

In the event of a benchtop spill, immediate and proper decontamination is required to prevent cross-contamination of non-halogenated areas.

  • Isolate: Stop work and ensure the fume hood sash is lowered to an appropriate working height. Wear fresh nitrile gloves and safety goggles.

  • Containment (Solid Spill): If the compound is in powder form, do not dry-sweep, as this generates inhalable dust. Gently cover the spill with damp paper towels (wetted with a compatible solvent like isopropanol or ethanol).

  • Containment (Liquid Spill): If spilled as a solution, apply an inert absorbent pad or chemical spill clay over the liquid.

  • Collection: Carefully scoop or wipe up the absorbed material. Place all wipes, pads, and contaminated gloves directly into a sealable plastic bag.

  • Disposal: Label the bag as "Halogenated Organic Solid Waste" and deposit it into the appropriate solid waste bin[3].

References

  • Title: Hazardous Waste Segregation Source: bucknell.edu URL: [Link]

  • Title: Sources of Dioxins and Dioxin-like Compounds in the Environment - NCBI - NIH Source: nih.gov URL: [Link]

  • Title: HOW SOLVENT RECYCLERS INCREASE WASTE SOLVENT SHELF LIFE - Medium Source: medium.com URL: [Link]

  • Title: Engineering Handbook For Hazardous Waste Incineration - EPA Source: epa.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine

An in-depth, scientifically rigorous approach to handling 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine requires moving beyond basic safety data sheets. As a complex synthetic intermediate, this compound combi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, scientifically rigorous approach to handling 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine requires moving beyond basic safety data sheets. As a complex synthetic intermediate, this compound combines two distinct pharmacophores—an arylamine (pyrazole-amine) and a chlorophenoxy ether—each presenting unique, severe occupational hazards.

This guide provides drug development professionals and laboratory scientists with a self-validating, causality-driven operational plan for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profiling & Mechanistic Toxicology

To design an effective PPE matrix, we must first understand why this compound is dangerous at a molecular level. The toxicity of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is driven by a dual-mechanism:

  • Arylamine-Induced Methemoglobinemia: The 4-amino-1-methylpyrazole core acts as an arylamine. In vivo, arylamines undergo cytochrome P450-mediated N-hydroxylation. These N-hydroxylated metabolites penetrate erythrocytes and undergo a co-oxidation reaction with oxyhemoglobin ( HbO2​ ), forming methemoglobin (met-Hb) and arylnitroso intermediates[1]. This redox cycling impairs the blood's oxygen-carrying capacity, leading to severe hypoxia and cyanosis[1].

  • Oxidative Phosphorylation Uncoupling: The 4-chloro-2-methylphenoxy substituent is structurally analogous to the herbicide MCPA. Chlorophenoxy compounds exert systemic toxicity by uncoupling oxidative phosphorylation, disrupting acetyl-CoA metabolism, and causing dose-dependent cell membrane damage[2]. This leads to rapid depletion of cellular ATP and subsequent metabolic acidosis[3].

Quantitative Hazard Assessment

Under OSHA standard 29 CFR 1910.132, employers are required to conduct a formal workplace hazard assessment before handling complex chemicals[4]. Table 1 summarizes the physicochemical risks that dictate our engineering controls and PPE selection.

Table 1: Physicochemical Profile and Mechanistic Implications

Property / HazardValue / ClassificationMechanistic Implication for Handling
Physical State Crystalline Solid / Fine PowderHigh risk of aerosolization due to static charge; necessitates strict inhalation controls.
Primary Target Organs Blood (Erythrocytes), CNS, LiverDermal absorption and inhalation directly bypass first-pass metabolism, accelerating met-Hb formation.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1Corrosive/irritant nature requires absolute barrier controls (double-gloving, face shields).
Solubility Soluble in DMSO, DMF, basic solutionsDecontamination must utilize basic aqueous solutions rather than pure organic solvents to prevent dermal transport.

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not arbitrary; it is a direct response to the mechanistic toxicology outlined above, adhering to the NIOSH Respirator Selection Logic[5].

  • Respiratory Protection: P100 Half-Mask or PAPR (Powered Air-Purifying Respirator).

    • Causality: Because the arylamine moiety causes systemic methemoglobinemia upon inhalation of aerosolized dust, standard surgical masks or N95s are insufficient. P100 filters block 99.97% of airborne particles, including oil-based aerosols if the compound is dissolved in a solvent[6].

  • Hand Protection: Double-Gloving (Inner Neoprene, Outer Nitrile).

    • Causality: Chlorophenoxy derivatives can permeate thin latex. Nitrile offers excellent mechanical resistance to the solid powder, while the inner Neoprene layer provides a chemical barrier against polar aprotic solvents (like DMSO) used during assay preparation, preventing the solvent from acting as a transdermal carrier for the compound.

  • Eye/Face Protection: Indirect-Vented Chemical Splash Goggles + Polycarbonate Face Shield.

    • Causality: The compound carries an Eye Damage 1 classification. A face shield prevents accidental transfer of the powder to the mucous membranes via contaminated gloves.

  • Body Protection: Disposable Tyvek® Coveralls.

    • Causality: Woven cotton lab coats can trap fine powders, leading to chronic micro-exposures. Tyvek provides a non-woven, anti-static barrier that prevents the powder from adhering to the operator's clothing[4].

Operational Workflow: Safe Handling Protocol

The following protocol is designed as a self-validating system . Each step contains a validation check to ensure the integrity of the safety barrier before proceeding to the next phase of the experiment.

Protocol 1: High-Containment Weighing and Transfer
  • Preparation & Static Elimination: Place the analytical balance inside a ductless weighing enclosure or a Class II Type B2 Biological Safety Cabinet. Use an anti-static zero-stat gun on the micro-spatula and weigh boat.

    • Causality: Arylamine powders are highly susceptible to static cling. Eliminating static prevents the powder from "jumping" and aerosolizing when the source bottle is opened.

  • Donning PPE: Don the PPE matrix specified in Section 3.

    • Validation Check: Perform a positive/negative pressure seal check on the P100 respirator. If a leak is detected, do not proceed.

  • Transfer & Sealing: Carefully transfer the required mass of 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine into a pre-tared vial. Immediately cap the vial with a PTFE-lined septum cap before removing it from the enclosure.

    • Causality: Sealing the vessel inside the primary containment zone ensures that the ambient laboratory environment is never exposed to the raw powder.

  • Solubilization: Inject the required solvent (e.g., DMSO) directly through the septum using a syringe inside a standard fume hood.

G N1 Hazard Assessment (OSHA 29 CFR 1910.132) N2 Don PPE Matrix (P100, Double Gloves, Tyvek) N1->N2 N3 Powder Handling & Weighing (Ventilated Enclosure) N2->N3 N4 Solubilization & Assay (Fume Hood) N3->N4 N5 Spill or Aerosolization? N4->N5 N6 Wet-Wipe Decontamination (10% Na2CO3) N5->N6 Spill Detected N7 Waste Segregation (Incineration Protocol) N5->N7 No Spill N6->N7

Caption: Operational workflow and spill response logic for handling sensitizing pyrazole-amines.

Decontamination and Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the methemoglobin-inducing powder.

Protocol 2: Spill Response and Chemical Degradation
  • Isolation: Immediately restrict access to the spill area and ensure all personnel in the vicinity don P100 respirators.

  • Wetting & Hydrolysis: Gently mist the spilled powder with a 10% Sodium Carbonate ( Na2​CO3​ ) solution.

    • Causality: Chlorophenoxy ethers are more soluble and easily mobilized in basic conditions due to potential salt formation[7]. Wetting prevents dust generation while simultaneously preparing the compound for physical removal.

  • Absorption: Cover the wetted area with absorbent chemical spill pads. Use non-sparking plastic scoops to collect the pads.

    • Validation Check: Wipe the cleaned surface with a secondary solvent (e.g., isopropanol) and visually inspect under bright light for any remaining crystalline residue.

  • Disposal: Place all contaminated pads, outer gloves, and empty chemical vials into a rigid, leak-proof container labeled "Toxic Arylamine/Chlorophenoxy Waste." This waste must be slated for high-temperature incineration (typically >1000°C) to completely destroy the halogenated aromatic rings and prevent environmental aquatic toxicity[8].

References

  • 29 CFR 1910.132 -- General requirements. Occupational Safety and Health Administration (OSHA), Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • NIOSH Respirator Selection Logic 2004. Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health. Available at:[Link]

  • Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. ResearchGate / Clinical Toxicology. Available at:[Link]

Sources

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